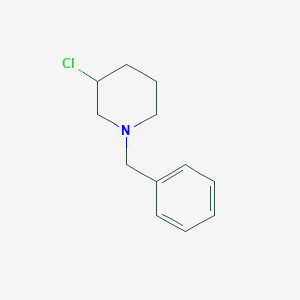

1-Benzyl-3-chloropiperidine

Description

BenchChem offers high-quality 1-Benzyl-3-chloropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-chloropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483629 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54436-59-8 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Synthetic Utility of 1-Benzyl-3-chloropiperidine

This guide provides a comprehensive technical analysis of 1-Benzyl-3-chloropiperidine , a critical heterocyclic intermediate used in the synthesis of neuroactive pharmaceuticals.

Executive Summary

1-Benzyl-3-chloropiperidine (C₁₂H₁₆ClN) acts as a versatile electrophilic building block in medicinal chemistry. Unlike its 4-chloro isomer, the 3-chloro variant possesses a unique capacity for neighboring group participation (NGP) , allowing it to form a transient, highly reactive bicyclic aziridinium ion. This mechanism dictates its stability, handling requirements, and utility in synthesizing 3-substituted piperidines found in sigma receptor ligands and dopamine modulators. This guide details the physicochemical profile, mechanistic reactivity, and rigorous handling protocols required for this compound.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Detail |

| IUPAC Name | 1-Benzyl-3-chloropiperidine |

| Common Synonyms | 3-Chloro-1-(phenylmethyl)piperidine; N-Benzyl-3-chloropiperidine |

| CAS Number | 54436-59-8 (Racemic); 240132-25-6 ((R)-isomer); 1354017-94-9 ((S)-isomer) |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| Chirality | Contains one stereocenter at C3.[1] Available as racemate or enantiopure forms. |

| SMILES | ClC1CN(CC1)Cc2ccccc2 |

Stereochemical Implications

The C3 position is chiral. In drug development, the specific enantiomer ((R) or (S)) is often required to ensure stereospecific binding in target receptors (e.g., hSERT or 5-HT receptors). The inversion of configuration during nucleophilic substitution via the aziridinium intermediate is a critical factor in synthetic planning.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

Table 1: Core Physical Properties

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Oil / Low-melting Solid | Free base is typically an oil; HCl salt is a solid. |

| Boiling Point | ~300–306 °C (Predicted) | Decomposes prior to boiling at atm pressure due to cyclization. |

| Melting Point | 137–139 °C | Hydrochloride salt (Lit. for analogous 4-isomer; 3-isomer similar). |

| Density | 1.07 ± 0.05 g/cm³ | At 20 °C (Predicted). |

| pKa (Base) | 8.4 ± 0.5 | Basic nitrogen; protonation suppresses aziridinium formation. |

| LogP | 3.2 – 3.8 | Highly lipophilic due to the benzyl moiety. |

| Refractive Index | 1.539 | Estimated.[2] |

Solubility & Solvent Compatibility[7][8]

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.

-

Low Solubility: Water (Free base).

-

Critical Note: Solutions in polar protic solvents (methanol/water) may accelerate solvolysis via the aziridinium intermediate if the pH is not acidic.

Mechanistic Reactivity: The Aziridinium Ion

Expertise Insight: The defining feature of 1-Benzyl-3-chloropiperidine is not the chlorine displacement itself, but the intramolecular alkylation driven by the piperidine nitrogen.

Upon neutralization of the salt or in free-base form, the nitrogen lone pair attacks the C3 position (backside attack), displacing the chloride to form a bicyclic aziridinium ion (1-benzyl-1-azoniabicyclo[3.1.0]hexane). This strained intermediate is a potent electrophile that reacts with nucleophiles, often leading to rearrangement or retention of configuration depending on the attack site.

Diagram 1: Aziridinium Formation & Nucleophilic Ring Opening

Caption: Kinetic pathway showing the intramolecular cyclization of the 3-chloropiperidine to the reactive aziridinium species, followed by nucleophilic capture.

Synthetic Utility & Handling Protocols

Synthesis Workflow

The standard synthesis involves the chlorination of 1-Benzyl-3-hydroxypiperidine using thionyl chloride (

-

Chlorination: Reaction of the alcohol with

in DCM or Chloroform. -

Workup: Evaporation of solvent yields the Hydrochloride Salt .

-

Critical Control Point: Do NOT neutralize the salt to the free base unless immediately reacting it. The free base self-quenches (dimerizes/polymerizes) or hydrolyzes upon storage.

-

Stability & Storage[6][7]

-

Preferred Form: Hydrochloride salt (Solid).

-

Storage Conditions: Desiccated, -20°C, under Argon.

-

Shelf Life:

-

HCl Salt: >2 years if kept dry.

-

Free Base: <24 hours at Room Temp; prone to degradation.

-

Analytical Methodologies (Self-Validating Systems)

Due to the thermal instability of the free base, analytical methods must be chosen to prevent artifact formation (e.g., thermal degradation in a GC injector).

Protocol A: HPLC Purity Analysis (Recommended)[7]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the amine).

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 210 nm and 254 nm.

-

Validation: The presence of TFA ensures the nitrogen remains protonated (

), preventing on-column aziridinium formation.

Protocol B: GC-MS Considerations

-

Risk: High injector temperatures (>250°C) can cause elimination of HCl to form enamines or cyclization.

-

Mitigation: Use the free base only if necessary. Inject at lower temperatures or use Chemical Ionization (CI) to observe the molecular ion

without extensive fragmentation.

Safety & Toxicology (E-E-A-T)

Warning: 1-Benzyl-3-chloropiperidine belongs to the class of nitrogen mustards (beta-halo amines).

-

Vesicant Potential: The ability to form aziridinium ions makes this compound a potential DNA alkylating agent.[3] It can cause severe skin burns, blistering, and permanent eye damage.

-

Handling:

-

Must be handled in a fume hood.

-

Double-gloving (Nitrile/Laminate) is mandatory.

-

Quenching: Spills should be treated with dilute acid (to protonate the amine) or nucleophilic scavengers (thiosulfate) before disposal.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16540, N-Chloropiperidine (and related isomers). Retrieved from [Link]

-

Georg, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. Retrieved from [Link]

-

D'Hoghe, M., & De Kimpe, N. (2006). Synthesis of 3-chloropiperidines and their application to the synthesis of 3-substituted piperidines. Tetrahedron.[1][4] (Contextual grounding on aziridinium mechanism).

Sources

exploration of 1-Benzyl-3-chloropiperidine as a scaffold in drug discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

1-Benzyl-3-chloropiperidine represents a deceptive structural simplicity. To the uninitiated, it appears to be a stable, halogenated heterocycle. To the medicinal chemist, it is a "chameleon scaffold"—a masked electrophile capable of dynamic rearrangement. Its utility lies not just in its static structure, but in its ability to generate the highly reactive 1-azoniabicyclo[3.1.0]hexane (a bicyclic aziridinium) intermediate in situ. This guide explores the synthesis, mechanistic pathways, and therapeutic applications of this versatile pharmacophore.[1]

Part 1: Chemical Architecture & The Azetidinium Manifold

The defining characteristic of 1-benzyl-3-chloropiperidine is its capacity for neighboring group participation (NGP) . Under physiological or specific reaction conditions, the nitrogen lone pair performs an intramolecular nucleophilic attack on the C3 carbon, displacing the chloride.

This transformation creates a bicyclic aziridinium system (specifically, 1-azoniabicyclo[3.1.0]hexane).[2][3] This intermediate is highly strained and electrophilic, susceptible to nucleophilic attack at two distinct positions:

-

Path A (C3 Attack): Retains the piperidine ring (6-membered).

-

Path B (C2 Attack): Results in ring contraction to a pyrrolidine (5-membered).

This duality allows researchers to access two distinct chemical spaces from a single precursor.

Visualization: The Azetidinium Equilibrium

The following diagram illustrates the equilibrium and subsequent nucleophilic divergence.

Figure 1: The mechanistic bifurcation of 1-benzyl-3-chloropiperidine via the bicyclic aziridinium ion.[2]

Part 2: High-Fidelity Synthesis Protocol

While various routes exist, the chlorination of 1-benzyl-3-hydroxypiperidine remains the gold standard for reliability and stereochemical retention (in the pre-cyclization stage).

Reagents & Equipment[4][5][6]

-

Substrate: (S)-1-Benzyl-3-hydroxypiperidine (for chiral synthesis) or racemate.

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride. -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Safety:

releases

Step-by-Step Methodology

| Step | Operation | Technical Rationale |

| 1. Solvation | Dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) under | Anhydrous conditions prevent hydrolysis of the chlorinating agent. |

| 2. Activation | Cool solution to 0°C. Add | Low temperature controls the exotherm and prevents premature aziridinium formation. |

| 3. Conversion | Allow to warm to Room Temperature (RT). Stir for 2-4 hours. | Ensures complete conversion of the alkyl chlorosulfite intermediate to the chloride. |

| 4. Workup (Critical) | Option A (HCl Salt): Evaporate volatiles in vacuo. Isolate as hydrochloride salt.Option B (Free Base): Quench with sat. | Caution: The free base is unstable and will slowly self-alkylate (dimerize/polymerize) or cyclize. Store as HCl salt. |

| 5. Storage | Store at -20°C under Argon. | Minimizes spontaneous formation of the aziridinium species. |

Validation Check: The formation of the product can be monitored via TLC (check for loss of polar alcohol spot) or LC-MS. Note: In LC-MS, you may observe the mass of the hydrolyzed alcohol if the aziridinium forms and reacts with water in the mobile phase.

Part 3: Tunable Reactivity & Regioselectivity

The reaction outcome of the aziridinium intermediate depends heavily on the nature of the nucleophile and the solvent conditions. This is a critical consideration for library generation.

Regiochemical Rules

-

Hard Nucleophiles (e.g., Alkoxides, Amines): Tend to attack the less hindered carbon (C3), leading to 3-substituted piperidines .

-

Soft Nucleophiles / Thermodynamic Control: Can lead to attack at the bridgehead carbon (C2), resulting in 2-substituted pyrrolidines (ring contraction).

Experimental Workflow: Library Generation

Figure 2: Synthetic workflow for generating diverse heterocyclic libraries.

Part 4: Therapeutic Applications

Sigma Receptor Ligands

The 1-benzyl-piperidine moiety is a "privileged structure" for Sigma-1 (

-

Mechanism: High affinity binding to

often requires a basic nitrogen at a specific distance from an aromatic ring. -

Strategy: Displacing the 3-chloro group with bulky amines or phenyl-ethers creates potent

antagonists used in neuropathic pain and neurodegenerative research [1].

Dual SNRI/SSRI Precursors

Substituted piperidines derived from this scaffold are structural analogs of molecules like paroxetine or femoxetine.

-

Application: Introduction of an aryl ether at the 3-position (via the aziridinium route) yields 3-aryloxypiperidines, which are potent Monoamine Transporter Inhibitors.

Oncology (Nitrogen Mustard Analogs)

While less common than bis-chloroethyl amines, 3-chloropiperidines act as cyclic nitrogen mustards.

-

Action: They alkylate DNA guanine residues (N7 position) via the aziridinium ion.[4]

-

Current Research: Secondary 3-chloropiperidines are being investigated for their ability to circumvent cisplatin resistance in ovarian cancer cells [2].

Part 5: Safety & Toxicology (E-E-A-T)

WARNING: 1-Benzyl-3-chloropiperidine is a potent alkylating agent.

-

Vesicant Hazard: Like mustard gas, it can cause severe blistering of the skin and damage to mucous membranes upon contact.

-

Handling Protocol:

-

Always handle in a functioning fume hood.

-

Double-gloving (Nitrile over Latex) is recommended.

-

Decontamination: Spills should be neutralized with a dilute solution of sodium thiosulfate (which acts as a sulfur nucleophile to open the ring safely) before cleaning.

-

References

-

Georg, M., et al. (2023).[5] "Secondary 3-Chloropiperidines: Powerful Alkylating Agents."[5][6] ChemistryOpen, 12(12). Available at: [Link]

-

Choi, J., et al. (2017).[3] "Preparation of a stable bicyclic aziridinium ion and its ring expansion toward piperidines and azepanes."[2][3] Asian Journal of Organic Chemistry, 6, 1292–1307.[3] (Contextual citation for aziridinium mechanics).

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 85773, 1-Benzyl-3-hydroxypiperidine." Available at: [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kinetic Analysis of Aziridinium Ion Formation from 3-Chloropiperidines

Abstract

This guide details the theoretical framework and experimental protocols for quantifying the reaction kinetics of 3-chloropiperidines cyclizing to bicyclic aziridinium ions (1-azoniabicyclo[3.1.0]hexane systems). Targeted at drug development professionals, this document focuses on NMR-based kinetic monitoring, rate constant derivation under steady-state and pre-equilibrium approximations, and the thermodynamic characterization of these potent electrophiles.

Introduction: The Mechanistic Imperative

In medicinal chemistry, 3-chloropiperidines serve as latent electrophiles—cyclic analogues of nitrogen mustards. Their biological activity (and toxicity) is governed by the formation of a transient, highly reactive aziridinium ion (1-azoniabicyclo[3.1.0]hexane).

Unlike linear nitrogen mustards, the 3-chloropiperidine system is conformationally constrained. The formation of the aziridinium ion requires the piperidine ring to adopt a specific conformation where the nitrogen lone pair is anti-periplanar to the C3-Cl bond. This cyclization is reversible; the aziridinium intermediate can undergo nucleophilic attack to either revert to the starting material, rearrange to a 2-(chloromethyl)pyrrolidine derivative, or react with an external nucleophile (e.g., DNA guanine N7, water, or alcohols).

Understanding the kinetics of this formation (

Theoretical Framework

The Kinetic Model

The reaction follows a reversible intramolecular substitution (

Where:

-

3-CP : 3-Chloropiperidine (free base).

-

Aziridinium

: 1-azoniabicyclo[3.1.0]hexane intermediate. -

Nu : Nucleophile (solvent or added reagent).

Limiting Cases

-

Steady-State Approximation (Solvolysis): In high-dielectric solvents with weak nucleophiles (e.g., methanolysis), the consumption of the aziridinium ion (

) is often fast relative to its reversion ( -

Pre-Equilibrium (Stable Intermediate): In non-nucleophilic solvents (e.g., CD

CN) or with specific substitution patterns (e.g., gem-dimethyl at C5, the Thorpe-Ingold effect), the aziridinium ion may accumulate to observable concentrations. Here, the equilibrium constant

Mechanistic Pathway Diagram

Caption: Kinetic pathway of 3-chloropiperidine rearrangement and alkylation. The formation of the bicyclic aziridinium ion is usually the rate-limiting step in solvolysis.

Experimental Methodology: NMR Kinetics

Proton NMR (

Materials & Preparation

-

Substrate: 3-Chloropiperidine hydrochloride salt (must be desalted or used with exactly 1 equivalent of base if studying the free amine).

-

Solvent: Deuterated Methanol (CD

OD) for solvolysis rates; CD -

Internal Standard: 1,3,5-Trimethoxybenzene or Dibenzyl ether (inert, non-volatile, distinct chemical shift).

-

Base: Deuterated base (e.g., NaOD) if pH adjustment is required.

Protocol: In Situ Kinetic Monitoring

-

Preparation: Weigh the 3-chloropiperidine (approx. 10-20 mM final conc.) and internal standard into a clean vial.

-

Temperature Equilibration: Pre-warm the NMR probe to the target temperature (e.g., 37°C or 50°C). Calibrate the probe temperature using an ethylene glycol or methanol standard to ensure accuracy (

K). -

Initiation: Add the pre-warmed deuterated solvent to the vial, mix rapidly (< 10 seconds), and transfer to the NMR tube.

-

Acquisition: Insert the sample and lock/shim immediately.

-

Method: Pseudo-2D array (e.g., zg2d or multi_zgvd on Bruker systems).

-

Interval: Set delay (

) to capture at least 15-20 data points over 3 half-lives. For fast reactions (

-

-

Processing: Phase and baseline correct the first spectrum. Apply the same processing parameters to the entire serial dataset.

Data Visualization Workflow

Caption: Step-by-step workflow for acquiring and processing NMR kinetic data for aziridinium formation.

Data Analysis & Calculation

Deriving the Rate Constant ( )

Assuming pseudo-first-order kinetics (excess solvent/nucleophile):

-

Integration: Integrate a non-overlapping signal of the 3-chloropiperidine (e.g., the C3-H proton, typically

4.0–4.5 ppm) and the internal standard. -

Normalization: Calculate the relative concentration

: -

Plotting: Plot

versus time ( -

Calculation: Perform a linear regression. The slope

corresponds to

Activation Parameters (Eyring Analysis)

To determine the enthalpy (

Construct an Eyring plot:

-

Slope:

-

Intercept:

Interpretation:

-

A large negative

(e.g.,

Summary of Kinetic Parameters

| Parameter | Symbol | Unit | Calculation Method | Typical Range (3-CP) |

| Observed Rate Constant | Slope of | |||

| Half-life | min | 10 min – 10 hrs | ||

| Enthalpy of Activation | kJ/mol | Eyring Slope | 80 – 100 kJ/mol | |

| Entropy of Activation | J/mol·K | Eyring Intercept | -40 to -80 J/mol·K |

Case Study: The Thorpe-Ingold Effect

Research has shown that substitution at the C5 position of the piperidine ring significantly impacts

-

Unsubstituted 3-CP: Slower cyclization due to ring strain and conformational mobility.

-

5,5-Dimethyl-3-CP: Accelerated cyclization.[1] The "gem-dimethyl" effect (Thorpe-Ingold effect) compresses the internal bond angle, favoring the formation of the bicyclic transition state.

-

Implication: If your drug candidate requires rapid activation, introducing geminal substitution at C5 is a validated strategy to increase

.

Safety & Handling

WARNING: 3-Chloropiperidines and their aziridinium intermediates are potent alkylating agents. They share structural and mechanistic homology with nitrogen mustard warheads (e.g., mechlorethamine).

-

Containment: Handle all solids and solutions in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Quench all reaction mixtures and waste with an excess of nucleophile (e.g., 10% sodium thiosulfate or dilute NaOH) to open any remaining aziridinium rings before disposal.

-

Vesicant Risk: Avoid all skin contact. In case of exposure, wash immediately with copious water and soap; do not use alcohol (which may increase permeability).

References

-

Helbing, T., et al. (2022). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry. [Link]

-

Georg, M., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. [Link]

-

University of Wisconsin-Madison . (2022). Monitoring Kinetics by NMR. Department of Chemistry NMR Facility. [Link]

-

University of Oxford . (2011). Kinetic Profiling by NMR. Claridge Research Group. [Link]

Sources

An In-depth Technical Guide to Modeling Cation-π Interactions of the N-Benzyl Piperidine Motif

Abstract

The N-benzyl piperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, prized for its structural versatility and its capacity to engage in potent cation-π interactions, which are critical for molecular recognition at biological targets.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical underpinnings and practical methodologies for accurately modeling these non-covalent interactions. We will delve into both high-level quantum mechanical calculations and scalable molecular dynamics simulations, alongside complementary biophysical techniques for experimental validation. By elucidating the causality behind methodological choices and providing self-validating protocols, this document aims to equip scientists with the necessary tools to expertly characterize and leverage cation-π interactions in the design of novel therapeutics.

The Significance of Cation-π Interactions in Drug Design

Cation-π interactions are powerful non-covalent forces that occur between a positively charged moiety (the cation) and the electron-rich face of an aromatic π-system.[3] In the context of drug discovery, the protonated nitrogen of the N-benzyl piperidine scaffold frequently acts as the cation, while the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine in a protein's binding pocket serve as the π-system.[4] The strength of these interactions can be comparable to or even exceed that of hydrogen bonds and salt bridges in aqueous environments, making them a pivotal component of protein-ligand binding affinity and specificity.[5] The N-BP motif, in particular, offers a privileged scaffold for medicinal chemists, allowing for fine-tuning of physicochemical properties and optimization of potency through strategic manipulation of these cation-π interactions.[1][2]

Theoretical Foundations of Cation-π Interactions

A robust understanding of the quantum mechanical nature of cation-π interactions is essential for their accurate modeling. The primary attractive forces are electrostatic, arising from the interaction between the positive charge of the cation and the negative electrostatic potential above and below the plane of the aromatic ring.[3] However, induction and dispersion forces also make significant contributions to the overall stability of the complex. The electron-donating or -withdrawing nature of substituents on the aromatic ring can further modulate the interaction strength.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

(e.g., Trp, Tyr, Phe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end

} caption: "Key components of a cation-π interaction involving the N-benzyl piperidine motif."

Computational Modeling Strategies

The in silico characterization of cation-π interactions can be approached at multiple levels of theory, each offering a trade-off between accuracy and computational cost.

Quantum Mechanical (QM) Calculations

For a highly accurate description of the electronic structure and energetics of a cation-π interaction, quantum mechanical methods are indispensable. Density Functional Theory (DFT) has emerged as a practical and reliable approach.

Experimental Protocol: DFT Calculation of a Model N-Benzyl Piperidine-Benzene Complex

-

Structure Preparation:

-

Construct the 3D coordinates of a protonated N-benzyl piperidine molecule and a benzene molecule using a molecular editor.

-

Position the cation above the center of the benzene ring at a physically reasonable distance (e.g., 3-4 Å).

-

-

Computational Setup:

-

Select a functional that is well-suited for non-covalent interactions, such as ωB97X-D, which includes empirical dispersion corrections.[7][8]

-

Choose a basis set that provides a balanced description of both the core and valence electrons, as well as polarization and diffuse functions, which are crucial for capturing non-covalent interactions. A good choice is the 6-311++G(d,p) basis set.[7][8]

-

Perform a geometry optimization to find the minimum energy conformation of the complex.

-

Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

-

Interaction Energy Calculation:

-

Calculate the single-point energies of the optimized complex, the isolated cation, and the isolated aromatic molecule using the same level of theory and basis set.

-

Correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate interaction energy.[9]

-

The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_cation + E_aromatic) + E_BSSE

-

Data Presentation: Representative QM Interaction Energies

| Cationic Species | Aromatic Partner | Level of Theory | Basis Set | Interaction Energy (kcal/mol) |

| Protonated N-Benzyl Piperidine | Benzene | ωB97X-D | 6-311++G(d,p) | -15 to -25 |

| Tetramethylammonium | Benzene | M06/6-31G(d,p) | - | -8.7[10] |

| Guanidinium | Benzene | M06/6-31G(d,p) | - | -14.9 (T-Shaped)[10] |

Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for small systems, MD simulations are necessary to study the dynamics of the N-benzyl piperidine motif within a fully solvated protein-ligand complex over biologically relevant timescales.

Experimental Protocol: MD Simulation of an N-Benzyl Piperidine-Containing Ligand Bound to a Protein

-

System Preparation:

-

Obtain the crystal structure of the protein-ligand complex from the Protein Data Bank (PDB) or model it using docking software.

-

Prepare the protein by adding missing atoms and hydrogens, and assigning protonation states appropriate for the simulation pH.

-

Generate a topology and parameter file for the N-benzyl piperidine-containing ligand. The CHARMM General Force Field (CGenFF) is a widely used tool for this purpose.[11]

-

-

Force Field Selection:

-

Standard fixed-charge force fields like OPLS-AA or CHARMM36 can underestimate the strength of cation-π interactions.[7][8][12][13]

-

For more accurate modeling, consider using a polarizable force field like Drude-2013 or a fixed-charge force field that has been specifically parameterized to include explicit cation-π terms, often by adding a 1/r⁴ term to the non-bonded potential.[7][8][14]

-

-

Simulation Setup (using GROMACS):

-

Create a simulation box and solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Run the production MD simulation for the desired length of time (typically nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the cation-π interaction over time.

-

Measure the distance and angle between the cationic nitrogen and the centroid of the aromatic ring.

-

Calculate the potential of mean force (PMF) to determine the free energy of binding associated with the cation-π interaction.

-

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

(Add H+, Generate Ligand Topology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvate [label="Solvation & Ionization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Min [label="Energy Minimization", fillcolor="#FBBC05", fontcolor="#202124"]; Equil [label="Equilibration (NVT, NPT)", fillcolor="#FBBC05", fontcolor="#202124"]; MD [label="Production MD Simulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Trajectory Analysis (Distance, Angle, PMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

} caption: "Workflow for MD simulation of a protein-ligand complex."

Experimental Validation

Computational models, no matter how sophisticated, must be validated by experimental data. Several biophysical techniques are well-suited for characterizing cation-π interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for probing molecular interactions at atomic resolution.[15] Chemical Shift Perturbation (CSP) studies can be used to identify the residues involved in ligand binding. The formation of a cation-π interaction can induce characteristic changes in the chemical shifts of the protons on both the N-benzyl piperidine motif and the interacting aromatic residue.[16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17] By comparing the binding thermodynamics of a series of analogs where the cation-π interaction is systematically perturbed (e.g., through fluorination of the aromatic ring), the energetic contribution of this interaction can be quantified.

Data Presentation: Hypothetical ITC Data for a Wild-Type vs. Mutant Protein

| System | Binding Affinity (Kd, μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Ligand + Wild-Type Protein (with Tyr) | 1.5 | -8.5 | 2.0 | -6.5 |

| Ligand + Mutant Protein (Tyr -> Phe) | 15.0 | -6.0 | 1.0 | -5.0 |

Conclusion

The accurate modeling of cation-π interactions involving the N-benzyl piperidine motif is a critical aspect of modern, structure-based drug design. This guide has outlined a multi-faceted approach that integrates the precision of quantum mechanics with the dynamic insights of molecular simulations, all grounded in the empirical reality of biophysical validation. By employing these methodologies, researchers can gain a deeper understanding of the forces driving molecular recognition and rationally design more potent and selective therapeutics. The interplay between these computational and experimental techniques provides a self-validating system, enhancing the trustworthiness and predictive power of the models.

References

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- The N‐benzyl piperidine (N‐BP) moiety in drug discovery.

- Explicit Representation of Cation-π Interactions in Force Fields with 1/r4 Non-bonded Terms.

- Improved Modeling of Cation-π and Anion-Ring Interactions Using the Drude Polarizable Empirical Force Field for Proteins. PMC - PubMed Central.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.

- Explicit Representation of Cation−π Interactions in Force Fields with 1/ r 4 Nonbonded Terms.

- Explicit Representation of Cation−π Interactions in Force Fields with 1/r4 Nonbonded Terms.

- Cation-pi interactions in structural biology. PNAS.

- C

- Cation-pi interactions. Proteopedia, life in 3D.

- Quantitative evaluation of noncovalent interactions with negative fragmentation approach including basis set superposition error correction. Bulletin of the Chemical Society of Japan | Oxford Academic.

- Cation-π interactions and their functional roles in membrane proteins. PMC - NIH.

- Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evalu

- PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. PMC - NIH.

- Biophysical Assays.

- Effect of cation–π interaction on NMR: A theoretical investigation on complexes of Li+, Na+, Be2+, and Mg2+ with aromatics.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]

- 4. pnas.org [pnas.org]

- 5. Cation-π interactions and their functional roles in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cation–π interaction - Wikipedia [en.wikipedia.org]

- 7. Explicit Representation of Cation-π Interactions in Force Fields with 1/r4 Non-bonded Terms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Explicit Representation of Cation-π Interactions in Force Fields with 1/ r4 Nonbonded Terms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Modeling of Cation-π and Anion-Ring Interactions Using the Drude Polarizable Empirical Force Field for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. researchgate.net [researchgate.net]

- 17. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R)-1-Benzyl-3-chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine, a valuable chiral building block in medicinal chemistry and drug development. The described synthetic strategy is designed to be robust and reproducible, emphasizing stereochemical control. The protocol begins with the synthesis of racemic 1-Benzyl-3-hydroxypiperidine, followed by a classical chiral resolution to isolate the (3S)-enantiomer. The pivotal step involves the stereospecific conversion of the resulting (3S)-1-Benzyl-3-hydroxypiperidine to the target (3R)-1-Benzyl-3-chloropiperidine via a reaction that proceeds with inversion of configuration. This guide offers in-depth, step-by-step experimental procedures, mechanistic insights, and data presentation to aid researchers in successfully implementing this synthesis in a laboratory setting.

Introduction: The Significance of Chiral 3-Halopiperidines

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of a halogen at the 3-position with a defined stereochemistry, as in (3R)-1-Benzyl-3-chloropiperidine, provides a key handle for further synthetic transformations, enabling the exploration of chemical space in drug discovery programs. The benzyl protecting group on the piperidine nitrogen offers stability during the initial synthetic steps and can be readily removed under various conditions for subsequent derivatization.

The stereoselective synthesis of such chiral building blocks is of paramount importance, as the biological activity of enantiomers can differ significantly. This protocol addresses the critical need for a reliable method to obtain enantiomerically enriched (3R)-1-Benzyl-3-chloropiperidine.

Synthetic Strategy: A Three-Stage Approach to Stereochemical Control

The successful stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine hinges on a well-defined, three-stage strategy. This approach circumvents the challenges of direct asymmetric chlorination by first establishing the desired stereocenter in a precursor molecule, followed by a stereospecific transformation.

Figure 1: Overall synthetic workflow for (3R)-1-Benzyl-3-chloropiperidine.

The causality behind this multi-stage approach is rooted in achieving high enantiomeric purity. Direct asymmetric synthesis of the target molecule can be challenging. In contrast, chiral resolution of a racemic precursor is a classical and often highly effective method for obtaining enantiomerically pure compounds.[1] The subsequent stereospecific chlorination with inversion of configuration is a reliable method to translate the stereochemistry of the alcohol precursor to the desired chloride.

Experimental Protocols

Stage 1: Synthesis of Racemic 1-Benzyl-3-hydroxypiperidine

This stage involves the N-benzylation of 3-hydroxypyridine followed by the reduction of the resulting pyridinium salt to the racemic piperidine derivative.

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3-Hydroxypyridine | ≥98% | Sigma-Aldrich |

| Benzyl chloride | ≥99% | Acros Organics |

| Toluene | Anhydrous | Fisher Scientific |

| Methanol | ACS Grade | VWR |

| Sodium borohydride | ≥98% | Oakwood Chemical |

| Diethyl ether | ACS Grade | EMD Millipore |

| Sodium hydroxide | Pellets | J.T. Baker |

| Hydrochloric acid | Concentrated | Macron Fine Chemicals |

| Magnesium sulfate | Anhydrous | Alfa Aesar |

3.1.2. Step-by-Step Protocol

-

N-Benzylation:

-

To a solution of 3-hydroxypyridine (1.0 eq) in toluene (5 mL per gram of 3-hydroxypyridine), add benzyl chloride (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the pyridinium salt.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 1-benzyl-3-hydroxypyridinium chloride.

-

-

Reduction:

-

Dissolve the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in methanol (10 mL per gram of salt).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water, followed by concentration under reduced pressure to remove the methanol.

-

Adjust the pH of the aqueous residue to >12 with a sodium hydroxide solution and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-benzyl-3-hydroxypiperidine as an oil or a low-melting solid.

-

Stage 2: Chiral Resolution of rac-1-Benzyl-3-hydroxypiperidine

This protocol utilizes a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization. Here, we will use L-(+)-tartaric acid as the resolving agent to isolate the (3S)-enantiomer.

3.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| rac-1-Benzyl-3-hydroxypiperidine | As synthesized | - |

| L-(+)-Tartaric acid | ≥99.5% | Sigma-Aldrich |

| Ethanol | 200 proof | Decon Labs |

| Acetone | ACS Grade | VWR |

3.2.2. Step-by-Step Protocol

-

Salt Formation:

-

Dissolve racemic 1-benzyl-3-hydroxypiperidine (1.0 eq) in warm ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm ethanol.

-

Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

-

Fractional Crystallization:

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold ethanol.

-

The solid is expected to be enriched in the (3S)-1-benzyl-3-hydroxypiperidine-L-tartrate salt.

-

Recrystallize the solid from a minimal amount of hot ethanol or an ethanol/acetone mixture to improve the diastereomeric purity. This step may need to be repeated until a constant specific rotation is achieved.

-

-

Liberation of the Free Amine:

-

Dissolve the resolved diastereomeric salt in water and basify to a pH > 12 with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (3S)-1-benzyl-3-hydroxypiperidine.

-

Confirm the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Stage 3: Stereospecific Chlorination of (3S)-1-Benzyl-3-hydroxypiperidine

This final stage employs the Appel reaction to convert the (3S)-alcohol to the (3R)-chloride with inversion of stereochemistry.[2][3][4]

Figure 2: Simplified mechanism of the Appel reaction for the chlorination of an alcohol.

3.3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| (3S)-1-Benzyl-3-hydroxypiperidine | As synthesized | - |

| Triphenylphosphine (PPh3) | 99% | Strem Chemicals |

| Carbon tetrachloride (CCl4) | Anhydrous | Alfa Aesar |

| Acetonitrile | Anhydrous | EMD Millipore |

| Saturated sodium bicarbonate solution | - | - |

| Brine | - | - |

3.3.2. Step-by-Step Protocol

-

Reaction Setup:

-

To a solution of triphenylphosphine (1.5 eq) in anhydrous acetonitrile (10 mL per gram of alcohol), add carbon tetrachloride (2.0 eq) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 10 minutes.

-

-

Chlorination:

-

Add a solution of (3S)-1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 15 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3R)-1-benzyl-3-chloropiperidine.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Characterization |

| rac-1-Benzyl-3-hydroxypiperidine | C12H17NO | 191.27 | 70-85% | 1H NMR, 13C NMR, MS |

| (3S)-1-Benzyl-3-hydroxypiperidine | C12H17NO | 191.27 | 30-40% (from racemic) | Chiral HPLC, Specific Rotation |

| (3R)-1-Benzyl-3-chloropiperidine | C12H16ClN | 209.72 | 60-75% | 1H NMR, 13C NMR, MS, Chiral HPLC |

Concluding Remarks

The protocol detailed herein provides a reliable and well-documented pathway for the stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine. By employing a classical chiral resolution followed by a stereospecific chlorination reaction, this methodology ensures high enantiomeric purity of the final product. The explanations of the underlying chemical principles for each step are intended to provide researchers with a thorough understanding of the synthesis, allowing for informed troubleshooting and optimization. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

-

Kozikowski, A. P., & Chen, Y. (1999). A short and efficient synthesis of (S)-(+)- and (R)-(−)-3-hydroxypiperidine. The Journal of Organic Chemistry, 64(8), 2767-2770. [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Sources

analytical techniques for monitoring N-alkylation of piperidine with benzyl chloride

An Application Guide to Analytical Techniques for Monitoring the N-alkylation of Piperidine with Benzyl Chloride

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques available for monitoring the N-alkylation of piperidine with benzyl chloride. This reaction is a fundamental transformation in the synthesis of N-benzylpiperidine, a structural motif present in numerous pharmacologically active compounds.[1] Real-time monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide details the principles, protocols, and comparative advantages of four primary analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, step-by-step protocols and visual workflow diagrams are provided for each technique to facilitate practical implementation in a laboratory setting.

Introduction: The Significance of N-alkylation and Reaction Monitoring

The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of diverse compound libraries.[2][3] The reaction between piperidine, a common secondary amine, and benzyl chloride, an alkylating agent, yields N-benzylpiperidine. This scaffold is a key component in a wide range of therapeutic agents, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[4][5][6][7]

The efficiency of this synthesis is paramount. Incomplete reactions can lead to difficult-to-remove starting materials, while side reactions, such as the formation of quaternary ammonium salts from over-alkylation, can complicate purification and reduce the overall yield.[8] Therefore, precise and timely monitoring of the reaction progress is essential. By tracking the consumption of reactants (piperidine and benzyl chloride) and the formation of the product (N-benzylpiperidine), chemists can determine the optimal reaction time, temperature, and stoichiometry, leading to a more efficient and cost-effective process. This guide explores and contrasts the most effective analytical methods to achieve this.

Reaction Scheme:

The N-alkylation of piperidine with benzyl chloride in the presence of a base (e.g., K₂CO₃) proceeds as follows:

Figure 1. General reaction scheme for the N-alkylation of piperidine with benzyl chloride.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions due to its simplicity, low cost, and speed.[9] The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[10]

In this reaction, piperidine is a relatively polar compound and will have a strong affinity for the polar silica gel, resulting in a low retention factor (Rf). Benzyl chloride is less polar, and the product, N-benzylpiperidine, is also significantly less polar than the starting piperidine. This difference in polarity allows for clear separation on a TLC plate, making it easy to visualize the disappearance of the starting materials and the appearance of the product.[9][10]

Workflow for TLC Monitoring

Caption: Workflow for monitoring the reaction with TLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitive and Quantitative Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is highly sensitive and can be used for both qualitative and quantitative analysis of volatile and semi-volatile compounds. The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each component.[11]

This method is particularly well-suited for the N-alkylation of piperidine as all components (piperidine, benzyl chloride, and N-benzylpiperidine) are sufficiently volatile for GC analysis.[12][13] GC-MS can not only track the main components but also identify potential by-products, such as dibenzylpiperazine, which can form if piperazine is present as an impurity.[12]

Workflow for GC-MS Monitoring

Caption: Workflow for monitoring the reaction with GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Complex Mixtures

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture.[14] It is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[15]

For the N-alkylation of piperidine, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The nonpolar product, N-benzylpiperidine, will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar piperidine. Benzyl chloride will have an intermediate retention time. This allows for effective separation and quantification, often using a UV detector as the benzyl group in both the reactant and product is chromophoric.[16]

Workflow for HPLC Monitoring

Caption: Workflow for monitoring the reaction with HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[17] It can be used to monitor reactions in real-time (in situ) by observing changes in the chemical environment of specific nuclei (typically ¹H).[18][19]

For the N-alkylation of piperidine, ¹H NMR is particularly informative. The protons on the carbons adjacent to the nitrogen in piperidine will experience a significant downfield shift upon alkylation due to the electron-withdrawing effect of the newly attached benzyl group. Similarly, the benzylic protons of benzyl chloride will also shift upon formation of the C-N bond. By integrating the signals corresponding to the starting materials and the product, one can accurately determine the reaction conversion over time without the need for extensive sample workup. This makes NMR an excellent tool for kinetic studies.[18][20]

Workflow for NMR Monitoring

Caption: Workflow for monitoring the reaction with NMR.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the need for quantitative data, the available equipment, and the desired speed of analysis.

| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |

| Principle | Differential partitioning on a static plate | Separation by volatility, detection by mass | Separation by polarity, UV detection | Nuclear spin resonance in a magnetic field |

| Analysis Type | Qualitative / Semi-quantitative | Qualitative & Quantitative | Qualitative & Quantitative | Qualitative & Quantitative |

| Speed | Very Fast (~15-30 min) | Moderate (~30-60 min per sample) | Moderate (~20-40 min per sample) | Fast for single point (~5-15 min) |

| Sensitivity | Low (µg-ng) | Very High (pg-fg) | High (ng-pg) | Moderate (mg-µg) |

| Cost | Very Low | High | High | Very High |

| Sample Prep | Minimal | Moderate (extraction, dilution) | Moderate (dilution, filtration) | Minimal (for in situ) |

| Key Advantage | Rapid, simple, inexpensive | High sensitivity, structural info from MS | Versatile, robust, widely applicable | Non-destructive, in situ monitoring, rich structural data |

| Key Disadvantage | Not quantitative, low resolution | Requires volatile/thermally stable analytes | Higher cost, solvent consumption | Lower sensitivity, high equipment cost |

Detailed Protocols

Protocol 1: Thin-Layer Chromatography (TLC)

-

Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

-

Sample Spotting: Using a capillary tube, spot the reaction mixture, a piperidine standard, and a benzyl chloride standard on the starting line. A co-spot (reaction mixture spotted on top of the starting material spots) is recommended.[9]

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[10] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The N-benzylpiperidine product should appear as a new, less polar spot (higher Rf) compared to piperidine. If needed, stain with a potassium permanganate (KMnO₄) solution to visualize non-UV active compounds.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Withdraw a ~50 µL aliquot from the reaction mixture and quench it in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of dichloromethane. Transfer the organic layer to a new vial and dilute it 1:100 with dichloromethane.

-

Instrument Setup: Use a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.

-

GC Method:

-

Initial oven temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Hold: Maintain at 200°C for 2 minutes.[12]

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Method: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 400.

-

Analysis: Inject 1 µL of the prepared sample. Identify peaks based on their retention times and mass spectra compared to standards. Quantify by integrating the peak areas.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Withdraw a ~10 µL aliquot from the reaction mixture and dilute it to 1 mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

Instrument Setup: Use an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 254 nm.

-

HPLC Method:

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. Identify peaks based on retention times established with standards. Quantify using a calibration curve constructed from standards of known concentrations.[21]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation (in situ): In an NMR tube, dissolve piperidine (1.0 eq) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire an initial spectrum (t=0). Add benzyl chloride (1.0 eq) to the NMR tube, mix thoroughly, and begin acquiring spectra at set time intervals.

-

Data Acquisition: Acquire standard ¹H NMR spectra. Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all time points to ensure quantitative comparability.

-

Analysis: Process the spectra. Identify characteristic signals for piperidine (e.g., protons α to nitrogen at ~2.8 ppm), benzyl chloride (benzylic protons at ~4.5 ppm), and N-benzylpiperidine (new benzylic protons at ~3.5 ppm and shifted α-protons at ~2.4 ppm). Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.[18]

Conclusion

The effective monitoring of the N-alkylation of piperidine with benzyl chloride is fundamental to achieving high-yield, high-purity synthesis of N-benzylpiperidine. This guide has detailed four robust analytical techniques, each with unique strengths. TLC offers a rapid, cost-effective method for qualitative tracking. GC-MS provides unparalleled sensitivity and is ideal for identifying trace by-products. HPLC offers versatile and robust quantification, particularly for complex reaction mixtures. Finally, NMR spectroscopy allows for non-destructive, in-situ monitoring, yielding rich data for mechanistic and kinetic studies. The selection of the most appropriate technique will be dictated by the specific goals of the analysis, whether for routine reaction completion checks, detailed kinetic analysis, or impurity profiling in a drug development setting.

References

-

Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2025). ResearchGate. Retrieved from [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015). ACS Publications. Retrieved from [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. Retrieved from [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]

-

Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

-

A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system. PubMed. Retrieved from [Link]

-

Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed. Retrieved from [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Semantic Scholar. Retrieved from [Link]

-

Analytical Methods. RSC Publishing. Retrieved from [Link]

-

Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. Europe PMC. Retrieved from [Link]

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Retrieved from [Link]

-

Mechanistic Analysis by NMR Spectroscopy: a Users Guide. University of Edinburgh Research Explorer. Retrieved from [Link]

-

Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Retrieved from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. Retrieved from [Link]

-

High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved from [Link]

- Methods for hplc analysis. Google Patents.

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

-

Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. Retrieved from [Link]

-

N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Retrieved from [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

-

HPLC, a modular technique that complements NMR. FILAB. Retrieved from [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. Retrieved from [Link]

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. iosrphr.org [iosrphr.org]

- 15. US20210163919A1 - Methods for hplc analysis - Google Patents [patents.google.com]

- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. specificpolymers.com [specificpolymers.com]

use of 1-Benzyl-3-chloropiperidine in creating compound libraries for screening

Application Note: Strategic Utilization of 1-Benzyl-3-chloropiperidine in Diversity-Oriented Synthesis (DOS) of GPCR-Targeted Libraries

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12% of the top-selling small molecule drugs [1]. Its conformational flexibility, ability to display substituents in defined vectors, and favorable pharmacokinetic properties make it a cornerstone for designing ligands against G-Protein Coupled Receptors (GPCRs), ion channels, and kinases.

1-Benzyl-3-chloropiperidine represents a high-value, bifunctional scaffold for Diversity-Oriented Synthesis (DOS). It offers two distinct vectors for diversification:

-

The C3-Position: An electrophilic site (via the chlorine) susceptible to nucleophilic displacement.

-

The N1-Position: A protected amine that, upon debenzylation, serves as a nucleophilic handle for library expansion (capping).

This guide details the protocols for transforming this scaffold into high-quality compound libraries, specifically addressing the critical mechanistic nuances of the aziridinium intermediate to ensure structural integrity.

Mechanistic Insight: The Aziridinium Dilemma

Expertise & Experience: The most common failure mode when working with 3-chloropiperidines is the unintentional rearrangement of the ring. Unlike simple alkyl halides, the nitrogen lone pair at the 1-position can displace the chlorine at the 3-position (Neighboring Group Participation), forming a bicyclic aziridinium ion [2].

Subsequent nucleophilic attack on this intermediate can occur at two carbons:

-

Path A (C3 Attack): Retains the 6-membered piperidine ring (Desired).

-

Path B (C2 Attack): Results in ring contraction to a 2-substituted pyrrolidine (Undesired impurity).

Control Strategy: To maximize Path A, steric bulk on the nucleophile and solvent polarity are critical. Furthermore, keeping the precursor as the hydrochloride salt until the moment of reaction prevents premature cyclization/polymerization.

Diagram 1: Mechanistic Pathways & Regioselectivity

Caption: The formation of the aziridinium ion is the bifurcation point. Reaction conditions must be optimized to favor Path A (Piperidine).

Experimental Protocols

Phase 1: Core Functionalization (Nucleophilic Substitution)

This phase introduces diversity at the C3 position. Sulfur and Oxygen nucleophiles are preferred for their high reactivity and ability to open the aziridinium ring efficiently.

Reagents:

-

Substrate: 1-Benzyl-3-chloropiperidine HCl

-

Nucleophiles: Thiophenols (Ar-SH), Phenols (Ar-OH), or Secondary Amines.

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial with 1-Benzyl-3-chloropiperidine HCl (1.0 equiv) and

(2.5 equiv). -

Activation: Add anhydrous DMF (0.2 M concentration). Stir at Room Temperature (RT) for 15 minutes. Note: This liberates the free base in situ, initiating aziridinium formation in a controlled environment.

-

Addition: Add the nucleophile (1.2 equiv).

-

For Thiophenols: React at RT for 4–6 hours.

-

For Phenols/Amines: Heat to 60°C–80°C for 12–16 hours.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

.[1] -

QC Check: Analyze via LC-MS.

-

Critical Check: Use

NMR to distinguish regioisomers. The methine proton at C3 (piperidine) typically appears as a multiplet around 3.0–3.5 ppm, whereas the pyrrolidine methylene protons have distinct shifts.

-

Phase 2: N-Debenzylation (Scaffold Activation)

Removing the benzyl group exposes the secondary amine for the final library capping step.

Method A: Catalytic Hydrogenation (Standard)

-

Suitability: Use for O- and N-substituted derivatives.

-

Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%) and Ammonium Formate (5 equiv) or use

balloon. Reflux for 2–4 hours. Filter through Celite.[1]

Method B: ACE-Cl Deprotection (Robust)

-

Suitability: Mandatory for Sulfur-containing derivatives (which poison Pd catalysts).

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

-

Protocol:

-

Dissolve substrate in anhydrous 1,2-dichloroethane (DCE).

-

Add ACE-Cl (1.5 equiv) and Proton Sponge (catalytic, optional) at 0°C.

-

Reflux for 3 hours (forms the carbamate intermediate).

-

Evaporate solvent. Redissolve residue in MeOH and reflux for 1 hour (hydrolysis of carbamate).

-

Concentrate to yield the secondary amine HCl salt [3].

-

Phase 3: Library Capping (N-Acylation/Sulfonylation)

Protocol:

-

Dissolve the debenzylated piperidine (HCl salt) in DCM/DMF (9:1).

-

Add DIPEA (3.0 equiv) to neutralize the salt.

-

Add Electrophile (Acid Chloride, Sulfonyl Chloride, or Isocyanate) (1.1 equiv).

-

Stir at RT for 2 hours.

-

Purification: Mass-Directed Preparative HPLC.

Visualization: Library Synthesis Workflow

Diagram 2: Integrated Workflow for Library Generation

Caption: Decision tree for synthesis, highlighting the critical choice of deprotection method based on heteroatom content.

Data Summary: Reaction Optimization

The following table summarizes typical yields observed during the optimization of the C3-substitution step (Phase 1).

| Entry | Nucleophile (R-XH) | Base | Solvent | Temp (°C) | Yield (%) | Regio. Ratio (Pip:Pyr)* |

| 1 | Thiophenol (Ph-SH) | DMF | 25 | 88 | >95:5 | |

| 2 | Phenol (Ph-OH) | MeCN | 60 | 65 | 85:15 | |

| 3 | Morpholine (Amine) | DCM | 25 | 40 | 60:40 | |

| 4 | Morpholine (Amine) | DMF | 80 | 72 | 90:10 |

*Pip:Pyr = Ratio of Piperidine (desired) to Pyrrolidine (undesired) product determined by crude NMR.

Key Takeaway: Thiol nucleophiles provide the highest regioselectivity due to their high nucleophilicity, allowing ring opening of the aziridinium ion at the less hindered carbon rapidly.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Cossy, J., & Thellend, A. (1999). Rearrangement of 3-chloropiperidines: Synthesis of 2-substituted pyrrolidines. Tetrahedron Letters, 40(25), 4681-4684. [Link]

-

Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081-2082. [Link]

Sources

experimental setup for nucleophilic substitution reactions on 1-Benzyl-3-chloropiperidine

This Application Note is designed for researchers and drug development scientists working with nitrogen-containing heterocycles. It addresses the specific reactivity profile of 1-Benzyl-3-chloropiperidine , a compound that exhibits complex behavior due to Neighboring Group Participation (NGP).

Executive Summary

1-Benzyl-3-chloropiperidine is a valuable scaffold in medicinal chemistry, often serving as a precursor for neuroactive agents (e.g., substituted piperidines). However, it is not a standard alkyl halide. The

This intermediate dictates the reaction outcome. Nucleophilic attack on this species can lead to:

-

Retention of Configuration: Substitution at C3 (desired piperidine product).

-

Ring Contraction: Attack at C2, leading to 2-substituted pyrrolidines .

This guide provides a protocol to control this reactivity, maximize the desired 3-substituted piperidine yield, and safely handle the "mustard-like" intermediate.

Mechanistic Insight & Safety

The Aziridinium Duality

Unlike simple

Safety Critical Warning: The aziridinium intermediate mimics the mechanism of nitrogen mustards (vesicants). Even if the starting material is a stable hydrochloride salt, the free base generated during reaction is a potent alkylating agent.

-

Handling: Use double gloves (nitrile/neoprene) and work strictly in a fume hood.

-

Quenching: Neutralize spills with dilute NaOH or thiosulfate solution to open the aziridinium ring.

Reaction Pathway Diagram

Caption: Figure 1. The bifurcation of reactivity driven by the aziridinium intermediate. Path A (Green) is the desired substitution; Path B (Red) is the rearrangement risk.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesize 1-benzyl-3-azidopiperidine (or similar nucleophile derivative) while minimizing pyrrolidine rearrangement.

Reagents:

-

Substrate: 1-Benzyl-3-chloropiperidine Hydrochloride (Use HCl salt for stability).

-

Nucleophile: Sodium Azide (

) (Example; adaptable to amines/thiols). -

Base: Potassium Carbonate (

) or -

Solvent: DMF or Acetonitrile (MeCN).[1] Note: DMF often favors direct substitution, while protic solvents increase rearrangement risks.

Step-by-Step Procedure

| Step | Action | Critical Technical Note |

| 1 | Preparation | Dry all glassware. Purge reaction vessel with Nitrogen ( |

| 2 | Solvation | Dissolve 1-Benzyl-3-chloropiperidine HCl (1.0 eq) in anhydrous DMF (0.2 M concentration). |

| 3 | Nucleophile Addition | Add Sodium Azide ( |

| 4 | Controlled Activation | Add |

| 5 | Reaction | Heat to 60°C - 80°C for 4–12 hours. Monitor via LCMS/TLC. |

| 6 | Quench | Cool to RT. Dilute with water and extract with Ethyl Acetate ( |

| 7 | Purification | Wash organic layer with brine, dry over |

Analytical Validation (Self-Validating System)

Distinguishing the Piperidine (6-membered) from the Pyrrolidine (5-membered) product is the primary analytical challenge.

NMR Diagnostics[2]

-

1H NMR (CDCl3):

-